molecular formula C22H15N3O4 B3705103 4-nitro-N-(4-quinolin-8-yloxyphenyl)benzamide

4-nitro-N-(4-quinolin-8-yloxyphenyl)benzamide

Cat. No.: B3705103
M. Wt: 385.4 g/mol
InChI Key: LQKAILUSEMFKGS-UHFFFAOYSA-N
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Description

4-nitro-N-(4-quinolin-8-yloxyphenyl)benzamide is an organic compound with the molecular formula C23H16N4O4 It is a derivative of benzamide, featuring a nitro group at the 4-position and a quinolin-8-yloxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(4-quinolin-8-yloxyphenyl)benzamide typically involves a multi-step process:

    Nitration of Benzamide: Benzamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Formation of Quinolin-8-yloxyphenyl Intermediate: The quinolin-8-yloxyphenyl moiety is synthesized separately, often starting from quinoline. This involves the formation of an ether linkage between quinoline and a phenol derivative.

    Coupling Reaction: The final step involves coupling the nitrated benzamide with the quinolin-8-yloxyphenyl intermediate under basic conditions, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for nitration and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(4-quinolin-8-yloxyphenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted benzene ring.

    Oxidation: The quinoline moiety can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Sodium methoxide or other strong bases for nucleophilic aromatic substitution.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Reduction: 4-amino-N-(4-quinolin-8-yloxyphenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized quinoline derivatives.

Scientific Research Applications

4-nitro-N-(4-quinolin-8-yloxyphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-nitro-N-(4-quinolin-8-yloxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and quinoline moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-N-(8-quinolinyl)benzamide: Similar structure but lacks the oxyphenyl linkage.

    4-nitro-N-(4-quinolinyl)benzamide: Similar structure but lacks the oxyphenyl linkage.

    4-nitro-N-(quinolin-8-yl)benzamide: Similar structure but lacks the oxyphenyl linkage.

Uniqueness

4-nitro-N-(4-quinolin-8-yloxyphenyl)benzamide is unique due to the presence of both the nitro group and the quinolin-8-yloxyphenyl moiety. This combination provides distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-nitro-N-(4-quinolin-8-yloxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O4/c26-22(16-6-10-18(11-7-16)25(27)28)24-17-8-12-19(13-9-17)29-20-5-1-3-15-4-2-14-23-21(15)20/h1-14H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKAILUSEMFKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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